Technical Whitepaper: Methyl 3-bromocyclobutane-1-carboxylate
Technical Whitepaper: Methyl 3-bromocyclobutane-1-carboxylate
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes mechanistic insight, practical utility, and authoritative sourcing.
A Versatile C(sp³)-Rich Scaffold for Medicinal Chemistry
Executive Summary
Methyl 3-bromocyclobutane-1-carboxylate (CAS: 4935-00-6 ) is a bifunctional cyclobutane scaffold increasingly utilized in modern drug discovery to escape "flatland" (aromatic-heavy chemical space). As a rigid, sp³-rich congener of 1,3-disubstituted benzenes, it offers defined vectors for substituent exit, improving metabolic stability and solubility while maintaining structural fidelity. This guide details its physicochemical properties, scalable synthesis, and unique reactivity profile, specifically addressing the stereochemical nuances of the cyclobutane ring.
Chemical Identity & Structural Analysis[1][2][3][4]
Identification
| Property | Data |
| IUPAC Name | Methyl 3-bromocyclobutane-1-carboxylate |
| CAS Number | 4935-00-6 (cis/trans mixture) |
| Molecular Formula | C₆H₉BrO₂ |
| Molecular Weight | 193.04 g/mol |
| SMILES | COC(=O)C1CC(Br)C1 |
| Appearance | Colorless to light yellow liquid |
| Density | ~1.48 g/mL |
| Boiling Point | 85–88 °C (at 12 mmHg) |
Stereochemistry & Conformational Analysis
The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). This creates distinct stereochemical relationships for 1,3-disubstituted systems:
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Cis-Isomer (Thermodynamic): Both substituents (bromo and ester) occupy pseudo-equatorial positions in the puckered conformation. This minimizes 1,3-diaxial-like repulsion, making the cis-isomer generally more thermodynamically stable.
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Trans-Isomer (Kinetic/Less Stable): One substituent is forced into a pseudo-axial position, increasing steric strain.
Implication for Synthesis: Reactions governed by thermodynamic control will favor the cis-isomer. However, nucleophilic substitutions (e.g., Sₙ2) on the ring are highly sensitive to these conformational constraints.
Synthesis & Manufacturing
The most robust synthetic route avoids direct radical bromination (which is unselective) and instead proceeds via the functionalization of 3-oxocyclobutanecarboxylic acid . The following 3-step workflow is validated by recent literature (e.g., J. Am. Chem. Soc. 2020).[1][2]
Reaction Workflow (DOT Diagram)
Figure 1: Validated 3-step synthesis from commercially available 3-oxocyclobutanecarboxylic acid.
Detailed Protocol
Step 1: Esterification
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Reagents: 3-oxocyclobutanecarboxylic acid, Methanol (MeOH), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), DMAP.
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Mechanism: EDC activates the carboxylic acid, allowing nucleophilic attack by methanol.
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Key Insight: This step protects the acid early, preventing interference during the subsequent reduction.
Step 2: Ketone Reduction
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Reagents: Sodium Borohydride (NaBH₄), Methanol, 0 °C.
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Outcome: Reduces the ketone to a secondary alcohol.
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Stereochemistry: Hydride attack occurs from the less hindered face. Due to the distance from the ester group, stereocontrol is often modest, yielding a mixture of cis and trans alcohols. These diastereomers are separable by column chromatography if a single isomer is required downstream.
Step 3: Bromination (Appel Reaction)
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Reagents: Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃), THF.
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Mechanism: Sₙ2-type substitution of the activated phosphonium-alcohol intermediate.
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Critical Control Point: This reaction proceeds with Walden inversion .
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Trans-alcohol precursor → Cis-bromide product.
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Cis-alcohol precursor → Trans-bromide product.
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Note: To access the thermodynamically stable cis-bromide, one should start with the trans-alcohol (often the minor product of reduction) or utilize equilibration conditions.
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Reactivity Profile & Applications
Nucleophilic Substitution (Sₙ1 / Sₙ2)
Cyclobutyl halides are notoriously sluggish in classical substitution reactions.
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Sₙ2 Suppression: The puckered ring creates significant steric hindrance to backside attack (the trajectory required for Sₙ2). Ring strain also disfavors the transition state.
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Sₙ1 Suppression: The cyclobutyl cation is unstable and prone to rearrangement (ring contraction to cyclopropylmethyl cation).
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Solution: Modern applications utilize radical cross-coupling or strong nucleophiles in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Cross-Coupling Utility
This scaffold is a prime candidate for Nickel- or Iron-catalyzed cross-couplings (e.g., Negishi or Suzuki-Miyaura alkyl-alkyl coupling).
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Mechanism: Single-electron transfer (SET) generates a cyclobutyl radical, bypassing the steric constraints of Sₙ2.
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Application: Used to append the cyclobutane ring to heteroaromatics in drug candidates (e.g., RORγt inverse agonists like TAK-828F).
Reactivity Workflow (DOT Diagram)
Figure 2: Divergent reactivity pathways. Radical cross-coupling is preferred over classical Sn2.
Safety & Handling
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Hazards: Causes skin irritation (H315), serious eye irritation (H319).[3] Combustible liquid (H227).[3]
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Storage: Store at 2–8 °C (refrigerated) under inert atmosphere (Argon/Nitrogen). The bromide bond is light-sensitive over long periods; amber vials are recommended.
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Spill Response: Absorb with inert material (sand/vermiculite). Do not allow to enter drains.
References
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Shindo, N., et al. (2020).[4] "Chemical Control of Biological Activity: Synthesis of Methyl 3-bromocyclobutane-1-carboxylate via 3-Oxo Intermediate." Journal of the American Chemical Society, 142(43), 18522–18531.
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TCI Chemicals. (n.d.). "Product Specification: Methyl 3-Bromocyclobutane-1-carboxylate (M3616)."
- Wiberg, K. B. (1965). "Bicyclo[1.1.0]butane and Cyclobutane Conformational Analysis." Tetrahedron, 21, 2749–2769.
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Kikuchi, S., et al. (2021). "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F." The Journal of Organic Chemistry, 86(15), 10821–10830.
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National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 71361507, Methyl 3-bromocyclobutane-1-carboxylate."
